

# Application Notes: High-Throughput Screening Assay for SIRT5 Inhibitors

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## Compound of Interest

Compound Name:	<i>SIRT5 inhibitor</i>
Cat. No.:	B2602204

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## Abstract

Sirtuin 5 (SIRT5) is an NAD<sup>+</sup>-dependent protein deacetylase primarily localized in the mitochondria.<sup>[1]</sup> It plays a crucial role in regulating cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.<sup>[2][3]</sup> SIRT5 is involved in key metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.<sup>[4]</sup> Its dysregulation has been implicated in various diseases, making it a compelling therapeutic target. This document provides a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify novel inhibitors of SIRT5.

## Introduction

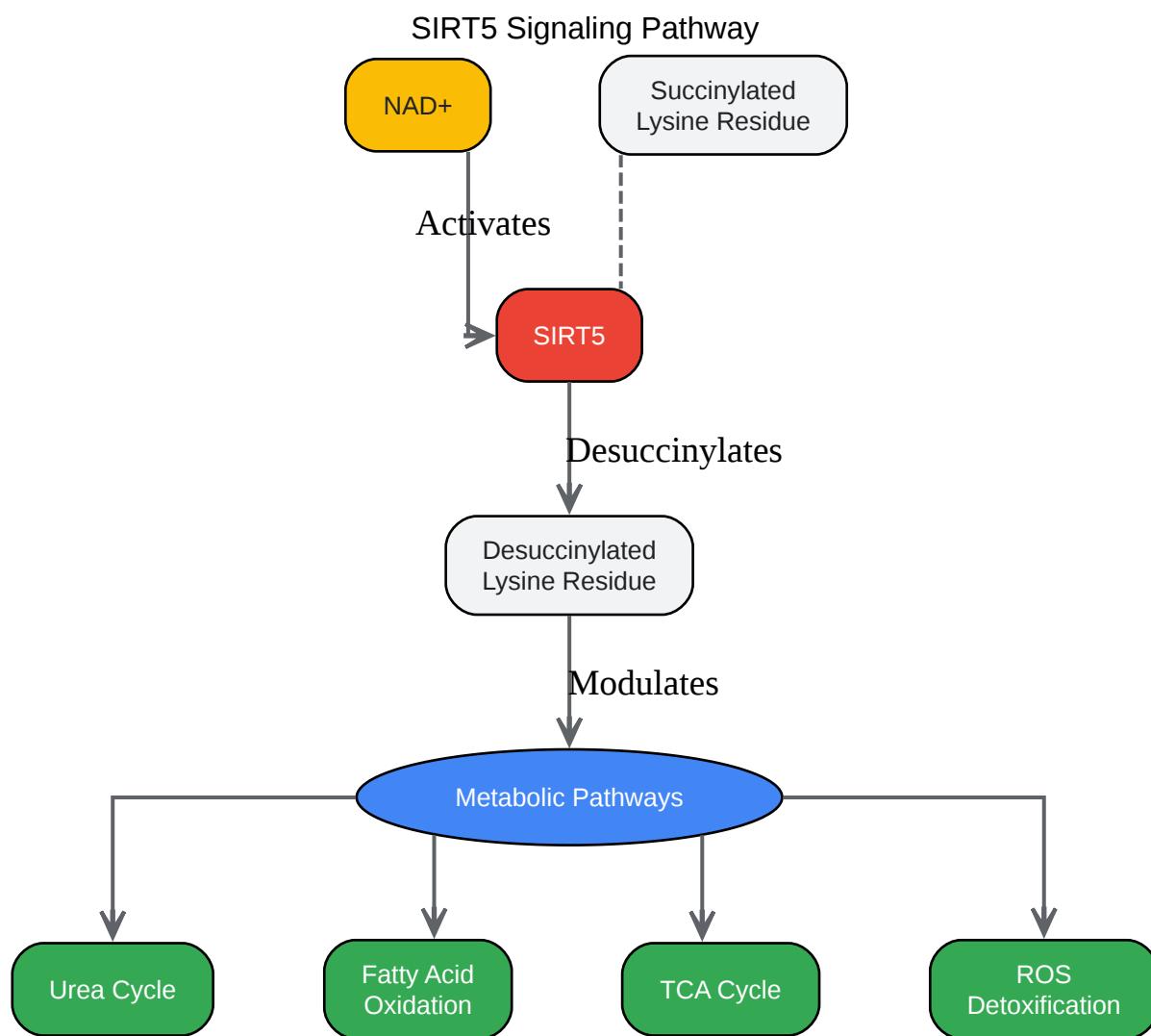
SIRT5 is a class III histone deacetylase that exhibits robust desuccinylase, demalonylase, and deglutarylase activities.<sup>[3]</sup> These post-translational modifications are critical for the function of numerous mitochondrial proteins. By removing these acyl groups, SIRT5 modulates the activity of enzymes involved in vital metabolic processes. Given its significant role in cellular metabolism and its association with pathological conditions, the discovery of potent and selective **SIRT5 inhibitors** is of great interest for therapeutic development.

This application note describes a robust and sensitive fluorescence-based assay designed for the high-throughput screening of **SIRT5 inhibitors**. The assay relies on the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine residue. In

the presence of NAD<sup>+</sup>, SIRT5 removes the succinyl group. A developer solution is then added, which contains an enzyme that specifically recognizes and cleaves the desuccinylated peptide, releasing a fluorophore. The resulting increase in fluorescence intensity is directly proportional to SIRT5 activity and can be attenuated by the presence of an inhibitor.[\[1\]](#)

## SIRT5 Signaling Pathway

SIRT5 is a key regulator of mitochondrial function. It is activated by an increase in the cellular NAD<sup>+</sup>/NADH ratio, often associated with metabolic states like caloric restriction. Once activated, SIRT5 removes negatively charged acyl groups from a variety of protein substrates, thereby modulating their activity. This deacylation activity impacts several critical metabolic pathways.



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Caption: SIRT5 is an NAD<sup>+</sup>-dependent deacetylase that regulates key metabolic pathways.

## Experimental Protocols

### Materials and Reagents

- Recombinant Human SIRT5 Enzyme
- Fluorogenic SIRT5 Peptide Substrate (succinylated)
- Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>)
- SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)  
[4]
- Developer Solution
- Test Compounds (dissolved in DMSO)
- 384-well black, low-binding microplates
- Fluorescence plate reader

### Assay Procedure

The following protocol is designed for a 384-well plate format.

- Compound Plating:
  - Prepare serial dilutions of test compounds in 100% DMSO.
  - Dispense 0.5 µL of the diluted compounds or DMSO (vehicle control) into the wells of a 384-well black plate.
- Enzyme and Substrate Addition:

- Prepare a solution containing the SIRT5 enzyme and the fluorogenic peptide substrate in assay buffer.
- Add 10 µL of this solution to each well.[4]
- Reaction Initiation:
  - Prepare a solution of NAD<sup>+</sup> in assay buffer.
  - Initiate the enzymatic reaction by adding 5 µL of the NAD<sup>+</sup> solution to each well.[4]
- Incubation:
  - Incubate the plate at 37°C for 60 minutes.[4]
- Reaction Termination and Signal Development:
  - Stop the reaction by adding 10 µL of the developer solution to each well.[4]
  - Incubate the plate at 37°C for an additional 15 minutes to allow for signal development.[4]
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths in the range of 350-380 nm and 440-460 nm, respectively.[5]

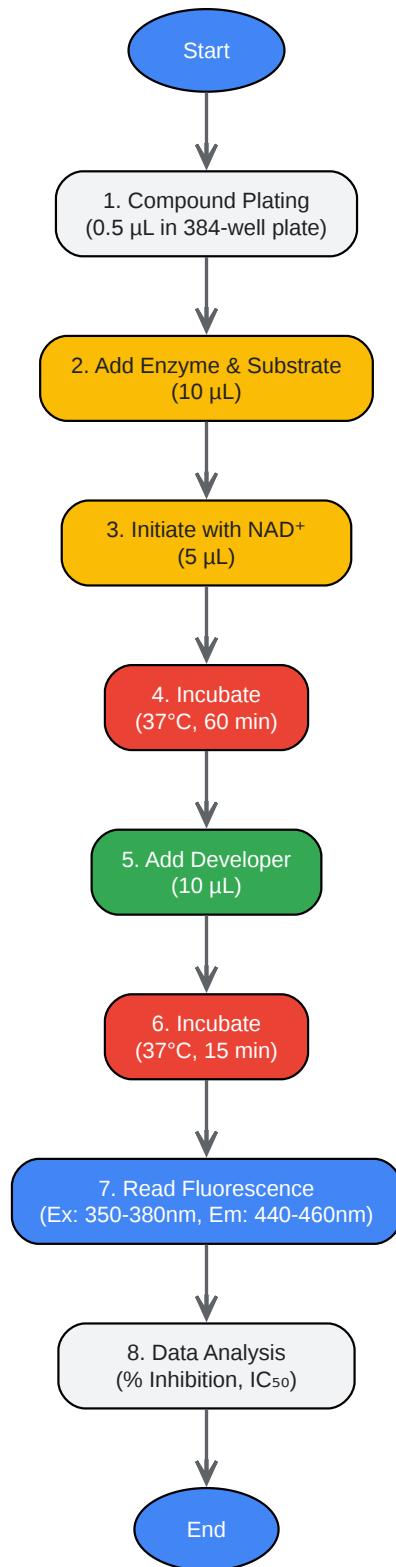
## Data Analysis

- Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.
- Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound concentration relative to the DMSO control using the following formula: % Inhibition = 100 x (1 - (Signal<sub>inhibitor</sub> / Signal<sub>vehicle</sub>))
- IC<sub>50</sub> Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Experimental Workflow

The experimental workflow for the **SIRT5 inhibitor** screening assay is a straightforward multi-step process suitable for high-throughput screening.

## SIRT5 Inhibitor Screening Assay Workflow

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Caption: A streamlined workflow for high-throughput screening of **SIRT5 inhibitors**.

# Quantitative Data Summary

For optimal and reproducible results, the following quantitative parameters are recommended.

Parameter	Value	Reference
Reagents & Concentrations		
Recombinant Human SIRT5	10-100 nM	[3]
Fluorogenic Substrate	10-50 $\mu$ M	[3]
NAD <sup>+</sup>	100-500 $\mu$ M	[3]
Test Compound (in DMSO)	Varies (e.g., 10-point dilution)	
Assay Volumes (384-well)		
Compound/DMSO	0.5 $\mu$ L	
Enzyme/Substrate Mix	10 $\mu$ L	[4]
NAD <sup>+</sup> Solution	5 $\mu$ L	[4]
Developer Solution	10 $\mu$ L	[4]
Incubation Parameters		
Enzyme Reaction	37°C, 60 minutes	[4]
Signal Development	37°C, 15 minutes	[4]
Instrumentation Settings		
Excitation Wavelength	350 - 380 nm	[5]
Emission Wavelength	440 - 460 nm	[5]

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